molecular formula C13H20O B14312923 1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane CAS No. 113737-42-1

1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane

Cat. No.: B14312923
CAS No.: 113737-42-1
M. Wt: 192.30 g/mol
InChI Key: YLTFLHROYCEOSJ-UHFFFAOYSA-N
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Description

1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane is a chemical compound with the molecular formula C13H20O. It is a derivative of bicyclo[2.2.1]heptane, which is a bicyclic structure known for its rigidity and stability. The compound features a prop-2-yn-1-yloxy group attached to the bicyclo[2.2.1]heptane framework, making it an interesting subject for various chemical studies and applications.

Preparation Methods

The synthesis of 1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane typically involves the following steps:

    Starting Material: The synthesis begins with 1,7,7-trimethylbicyclo[22

    Reaction with Propargyl Alcohol: Camphor is reacted with propargyl alcohol in the presence of a suitable catalyst to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO).

    Purification: The product is then purified using standard techniques such as column chromatography to obtain pure this compound.

Chemical Reactions Analysis

1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: The prop-2-yn-1-yloxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.

Scientific Research Applications

1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways: It may influence biochemical pathways related to oxidative stress, inflammation, and cell signaling.

Comparison with Similar Compounds

1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane can be compared with similar compounds such as:

    Camphor: A well-known compound with similar bicyclic structure but different functional groups.

    Borneol: Another bicyclic compound with hydroxyl groups instead of the prop-2-yn-1-yloxy group.

    Isoborneol: An isomer of borneol with similar properties but different spatial arrangement.

These comparisons highlight the uniqueness of 1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[22

Properties

CAS No.

113737-42-1

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

1,7,7-trimethyl-2-prop-2-ynoxybicyclo[2.2.1]heptane

InChI

InChI=1S/C13H20O/c1-5-8-14-11-9-10-6-7-13(11,4)12(10,2)3/h1,10-11H,6-9H2,2-4H3

InChI Key

YLTFLHROYCEOSJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(C2)OCC#C)C)C

Origin of Product

United States

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